molecular formula C19H10Cl4FN3 B2465991 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-74-8

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2465991
CAS No.: 337920-74-8
M. Wt: 441.11
InChI Key: GOQBNVNYMYYONO-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS Number: 337920-74-8) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmacological research. This compound features a complex molecular structure (Molecular Formula: C19H10Cl4FN3, Formula Weight: 441.11 g/mol) and is part of the benzimidazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, enabling diverse interactions with biological polymers . Benzimidazole derivatives are extensively investigated for their wide spectrum of pharmacological activities. Research indicates that such compounds demonstrate significant potential as antimicrobial agents, particularly against resistant pathogenic strains . Furthermore, structural-activity relationship (SAR) studies highlight that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core, as seen in this compound, profoundly influence its bioactivity and selectivity . These derivatives are known to exert effects by targeting key enzymes and receptors, including cyclooxygenase-2 (COX-2) and cannabinoid receptors (CB2), which are pivotal pathways in inflammation and pain management research . This product is presented as a valuable chemical tool for scientists exploring structure-activity relationships, developing novel therapeutic agents, and conducting hit-to-lead optimization campaigns in drug discovery. It is offered with a guaranteed purity of 90% and is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound for investigating new inhibitors, anti-infective agents, and anti-inflammatory leads.

Properties

IUPAC Name

5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4FN3/c20-12-4-1-5-15(24)11(12)9-27-17-8-14(22)13(21)7-16(17)26-19(27)10-3-2-6-25-18(10)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQBNVNYMYYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 337920-74-8) is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H10Cl4FN3, indicating a complex structure with multiple halogen substituents that may influence its biological interactions. The presence of chlorinated and fluorinated aromatic rings contributes to its lipophilicity and potential for bioactivity.

1. Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains, likely attributed to its ability to disrupt cellular processes. A study highlighted the antimicrobial efficacy of related benzimidazole compounds, suggesting that structural modifications can enhance activity against pathogens .

2. Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against leukemia and solid tumor cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-glucuronidase. Compounds within the benzimidazole class have shown promising results as AChE inhibitors, which are crucial in treating Alzheimer’s disease . The structure-activity relationship studies indicate that specific substitutions on the benzimidazole ring enhance enzyme binding affinity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances lipophilicity and bioactivity.
  • Aromatic Rings : The incorporation of aromatic systems increases π–π interactions with target proteins.
  • Pyridine Moiety : The pyridine ring contributes to the overall stability and reactivity of the molecule.

Case Study 1: Anticancer Activity

A study involving a series of benzimidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. Specifically, derivatives with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory activity, supporting its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound was tested against several cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The results indicated that it exhibits cytotoxic effects comparable to standard chemotherapeutic agents.

In Vitro Cytotoxicity Studies

In vitro assays revealed that the compound's cytotoxicity was quantified using the MTT method, measuring the concentration required to inhibit 50% of cell viability (IC50). For instance, derivatives of this compound demonstrated IC50 values ranging from 7.82 to 10.21 μM across different cancer cell lines, indicating potent activity against these malignancies .

Cell Line IC50 (μM) Comparison with Standard Drugs
HCT-1168.00Comparable to Sorafenib
HepG29.50Comparable to Doxorubicin
MCF-710.21Comparable to Sunitinib

Multi-Kinase Inhibition

Another promising application of this compound is its potential as a multi-kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and survival pathways in cancer cells.

Discovery and Evaluation

Research has identified hybrid compounds featuring benzimidazole structures that demonstrate significant inhibition of multiple kinases involved in tumor growth and metastasis. The synthesized compounds were evaluated for their kinase inhibition profiles using various biochemical assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is critical for optimizing its efficacy and reducing toxicity.

Modifications and Derivatives

Modifications to the benzimidazole core have been explored to enhance potency and selectivity against specific kinases or cancer types. For example, substituting halogen groups at specific positions has been shown to influence both the binding affinity to target kinases and overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzimidazole derivatives:

Compound Name Substituents (Benzyl Group / Benzimidazole / Pyridinyl) Molecular Formula Molecular Weight (g/mol) Key Properties
Target: 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 2-chloro-6-fluorobenzyl / 5,6-Cl₂ / 2-Cl-3-pyridinyl C₁₉H₁₁Cl₃FN₃* ~422.6† High halogen density; enhanced electron-withdrawing and binding potential.
5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole () 2-chlorobenzyl / 5,6-Cl₂ / 2-Cl-3-pyridinyl C₁₉H₁₂Cl₃N₃ 404.68 Lacks fluorine; reduced steric/electronic complexity vs. target.
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole () 3,4-dichlorobenzyl / 5,6-Me₂ / 6-Cl-3-pyridinyl C₂₁H₁₇Cl₃N₃ 425.7 Methyl groups increase lipophilicity; pyridinyl Cl positional isomer.
1-benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole () Phenylmethyl / 5,6-Me₂ / 6-Cl-3-pyridinyl C₂₁H₁₈ClN₃ 347.84 Unsubstituted benzyl; lower halogen content, reduced binding potential.
5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone () 2-chlorobenzyl / 5,6-Cl₂ / pyridinone (O-containing) C₁₉H₁₂Cl₃N₃O 404.68 Pyridinone ring introduces H-bonding capacity; differs in solubility.

*Calculated based on structural analysis; †Estimated from analogous compounds.

Key Differences and Implications

Benzyl Group Variations :

  • The target’s 2-chloro-6-fluorobenzyl group combines Cl and F substituents, which may improve metabolic stability and receptor affinity compared to 3,4-dichlorobenzyl () or unsubstituted benzyl groups () .
  • Fluorine’s electronegativity and small atomic radius enhance electronic effects without significant steric hindrance.

Benzimidazole Core Substitutions: 5,6-Dichloro (target) vs.

Pyridinyl Positional Isomerism :

  • The target’s 2-chloro-3-pyridinyl group differs from 6-chloro-3-pyridinyl (). Positional changes influence halogen bonding orientation and π-π stacking interactions.

Functional Group Additions: ’s pyridinone moiety introduces a ketone group, enabling hydrogen bonding—a feature absent in the target. This could alter solubility and target selectivity .

Research Findings and Trends

  • Halogen Effects : highlights that halogenated benzimidazoles exhibit modulated antioxidant activity, suggesting the target’s Cl/F substituents may similarly influence bioactivity .
  • Structural Analysis Tools : Programs like SHELXL () are critical for resolving crystallographic details, which can elucidate conformational differences between analogs .

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., benzyl positions) to slow CYP450-mediated oxidation. Parallel synthesis of fluorinated analogs (e.g., replacing Cl with CF₃) balances lipophilicity and metabolic resistance. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s cytotoxicity (IC₅₀ ranging from 1–10 µM).
Resolution Steps :

Verify cell line authenticity (STR profiling).

Standardize assay conditions (e.g., serum concentration, incubation time).

Test metabolites (via LC-MS) to rule out off-target effects.

Compare with structurally related compounds (e.g., 5,6-dichloro-1-benzyl variants) to isolate substituent contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.